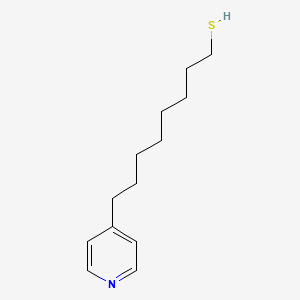

8-(Pyridin-4-yl)octane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

672336-56-0 |

|---|---|

Molecular Formula |

C13H21NS |

Molecular Weight |

223.38 g/mol |

IUPAC Name |

8-pyridin-4-yloctane-1-thiol |

InChI |

InChI=1S/C13H21NS/c15-12-6-4-2-1-3-5-7-13-8-10-14-11-9-13/h8-11,15H,1-7,12H2 |

InChI Key |

ZAXRVZGOCJZQHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CCCCCCCCS |

Origin of Product |

United States |

Templating for Nanocatalysis:the Ability of the Pyridine Head Group to Coordinate with Metal Atoms Can Be Exploited to Template the Growth of Metallic Nanoclustersnih.gov. by Controlling the Spacing of 8 Pyridin 4 Yl Octane 1 Thiol Molecules in a Mixed Sam, It is Possible to Define Specific Binding Sites for Metal Atoms Like Palladium. These Isolated Atoms Can then Serve As Nucleation Points for the Growth of Size Controlled Nanoparticles. the Resulting Array of Nanoparticles, Supported on the Sam, Could Have Significant Applications in Heterogeneous Catalysis, Where the Size and Spacing of Catalytic Particles Are Critical for Activity and Selectivity.

Table 3: Emerging Non-Biological Applications for 8-(Pyridin-4-yl)octane-1-thiol SAMs

| Application Domain | Role of the SAM | Key Property Leveraged | Prospective Outcome |

|---|---|---|---|

| Molecular Memory | Charge storage layer | Redox activity/electron affinity of the pyridine (B92270) ring | High-density, low-power, non-volatile memory arrays |

| Nanofabrication/Lithography | Patternable resist and chemical template | Reactivity change upon electron irradiation | Spatially controlled fabrication of nanoscale patterns and devices |

| Solar Cells (e.g., PSCs) | Interfacial modifier | Dipole moment, defect passivation | Enhanced charge extraction, improved device efficiency and stability |

| Nanocatalysis | Template for nanoparticle growth | Metal-coordinating ability of pyridine | Arrays of size-controlled metallic nanoparticles with high catalytic activity |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Octanethiol |

| 1,8-Octanedithiol |

| 6-mercapto-1-hexanol |

| Acetonitrile |

| Cadmium |

| Carboxylic acid anhydride |

| Copper |

| Ethanol |

| Palladium |

| Phosphatidylcholine |

| Pyrido[3,4-c]pyridazine |

| Pyridine-2,6-diyldimethanethiol |

Coordination Chemistry and Metal Complexation Involving 8 Pyridin 4 Yl Octane 1 Thiol

Ligand Design Principles and Coordination Modes of Pyridyl-Thiol Derivatives

Pyridyl-thiol derivatives are a class of ligands that offer multiple binding sites for metal ions. nih.gov The design of these ligands is often guided by the desired properties of the resulting metal complexes, such as their dimensionality, stability, and catalytic activity. The versatility of pyridyl-thiolate ligands is evident in their ability to adopt various coordination modes, including monodentate, chelating, and bridging fashions. unioviedo.es

The coordination behavior is influenced by several factors:

Position of the thiol group: The position of the thiol group relative to the pyridine (B92270) ring (e.g., 2-, 3-, or 4-position) significantly impacts its ability to form chelate rings.

Nature of the spacer: The length and flexibility of the spacer between the pyridine and thiol moieties, in this case, an octyl chain, will dictate the steric accessibility of the donor atoms and the potential for forming polynuclear or polymeric structures.

Metal ion preference: The coordination preference of the metal ion (hard vs. soft acid-base principles) will determine whether it binds preferentially to the nitrogen of the pyridine (a harder base) or the sulfur of the thiol (a softer base). acs.org

Common coordination modes observed for pyridyl-thiol derivatives include:

Monodentate coordination: The ligand can bind to a metal center through either the pyridine nitrogen or the thiol sulfur. unioviedo.es

Chelating coordination: When sterically feasible, the ligand can bind to a single metal center through both the nitrogen and sulfur atoms, forming a stable chelate ring. unioviedo.es

Bridging coordination: In polynuclear complexes and coordination polymers, the ligand can bridge two or more metal centers. This can occur through the sulfur atom alone, or through both the nitrogen and sulfur atoms. unioviedo.esmdpi.com More complex bridging modes, such as triply- and quadruply-bridging, have also been observed in cluster compounds. unioviedo.es

Synthesis and Characterization of Discrete Metal-Organic Complexes with 8-(Pyridin-4-yl)octane-1-thiol as a Ligand

The synthesis of discrete metal-organic complexes with pyridyl-thiol ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques. While specific synthetic details for complexes of this compound are not extensively documented, general methodologies for similar pyridyl-thiol ligands can be applied. scilit.comnih.govjscimedcentral.com

General Synthetic Approach: A solution of this compound in an organic solvent (e.g., ethanol, methanol, or acetonitrile) is added to a solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals). The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. The resulting solid complex can be isolated by filtration, washed, and dried. nih.govjscimedcentral.com

Characterization Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N bond in the pyridine ring and the S-H bond (disappearance upon deprotonation) are indicative of complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can be observed. nih.gov

UV-Visible Spectroscopy: Electronic spectroscopy can be used to study the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, which provide insights into the nature of the metal-ligand bonding. cdnsciencepub.com

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complex and to confirm its stoichiometry.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Thiol-Functionalized Pyridines

The ability of pyridyl-thiol ligands to act as bridging linkers makes them suitable for the construction of metal-organic frameworks (MOFs) and coordination polymers. tandfonline.comnih.gov These extended structures are of great interest due to their potential applications in gas storage, catalysis, and sensing. The incorporation of thiol-functionalized pyridines into MOFs can introduce specific functionalities, such as soft donor sites for selective metal ion binding. acs.orgrsc.org

The design of MOFs with thiol-functionalized pyridines often involves the use of metal ions that can form strong bonds with both the pyridine nitrogen and the thiol sulfur. The long, flexible octyl chain in this compound could lead to the formation of flexible and interpenetrated MOF structures. The choice of metal precursors and reaction conditions (e.g., solvent, temperature, and pressure) plays a crucial role in directing the self-assembly process and determining the final topology of the framework. nih.gov While the direct use of this compound in MOF synthesis is not widely reported, the principles established for other functionalized pyridine and thiol-containing linkers are applicable. researchgate.netnih.gov

Spectroscopic Probes of Metal-Ligand Binding Affinities and Stoichiometry

Various spectroscopic techniques can be employed to investigate the binding affinities and stoichiometry of metal complexes with pyridyl-thiol ligands.

UV-Visible Titration: This method involves monitoring the changes in the UV-Vis absorption spectrum of the ligand upon incremental addition of a metal ion solution. The appearance of new absorption bands or shifts in existing bands can be used to determine the binding constant (Ka) and the stoichiometry of the complex. nih.gov

Fluorescence Spectroscopy: If the ligand or the resulting complex is fluorescent, changes in fluorescence intensity or wavelength upon metal binding can be used to quantify the binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing thermodynamic parameters such as the binding constant, enthalpy (ΔH), and entropy (ΔS) of complexation.

NMR Titration: Monitoring the chemical shift changes of the ligand's protons or carbons upon addition of a metal ion can also be used to determine binding constants and identify the coordination sites. nih.gov

| Technique | Information Obtained |

| UV-Visible Titration | Binding constant (Ka), Stoichiometry |

| Fluorescence Spectroscopy | Binding constant (Ka) |

| Isothermal Titration Calorimetry | Binding constant (Ka), ΔH, ΔS |

| NMR Titration | Binding constant (Ka), Coordination sites |

Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)

For complexes of pyridyl-thiol ligands, X-ray crystallography can unequivocally establish the coordination mode of the ligand (monodentate, chelating, or bridging) and the geometry of the metal center (e.g., tetrahedral, square planar, or octahedral). cdnsciencepub.comacs.org For instance, in a hypothetical discrete complex of this compound, X-ray analysis could reveal whether the ligand coordinates to the metal through the pyridine nitrogen, the deprotonated thiol sulfur, or both. In the case of a coordination polymer, it would elucidate the connectivity of the metal nodes and the bridging mode of the ligand, defining the dimensionality and topology of the network. rsc.org

The structural data obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these materials and for the rational design of new complexes with desired functionalities. acs.org

Theoretical and Computational Investigations of 8 Pyridin 4 Yl Octane 1 Thiol

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. For 8-(Pyridin-4-yl)octane-1-thiol, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The electrostatic potential surface can also be mapped to identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack.

Illustrative DFT-Calculated Properties for a Pyridine-Terminated Alkyl Thiol

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity. |

Note: The values in this table are illustrative for a generic pyridine-terminated alkyl thiol and are not specific to this compound.

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly valuable for investigating its behavior at interfaces, such as its adsorption onto a metal surface (e.g., gold) and the subsequent self-assembly into ordered monolayers. inrim.itpusan.ac.kr

These simulations can model the interactions between the thiol group and the metal surface, as well as the intermolecular interactions between adjacent molecules. Key insights that can be gained from MD simulations include:

The orientation and tilt angle of the molecules on the surface.

The packing density and arrangement of the molecules in the self-assembled monolayer (SAM).

The dynamics of the self-assembly process, including the diffusion of molecules on the surface and the formation of ordered domains. pusan.ac.kr

The influence of solvent on the quality and structure of the SAM. nih.gov

Studies on similar pyridine-terminated thiols have shown that they form highly ordered and densely packed SAMs on gold surfaces. nih.govnih.gov The structure of these SAMs can be influenced by the length of the alkyl chain and the nature of the solvent used during deposition. nih.gov

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra. For this compound, techniques such as DFT can be used to calculate:

Vibrational Frequencies: These correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which are valuable for structural elucidation. nih.gov

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.

Computational Modeling of Coordination with Metal Centers and Binding Energies

The pyridine (B92270) and thiol functional groups in this compound can coordinate with metal centers, making it a potential ligand in coordination chemistry and for surface functionalization. Computational modeling can provide detailed information about these interactions.

DFT calculations can be used to:

Determine the preferred coordination geometry of the molecule with different metal ions or surfaces.

Calculate the binding energy, which quantifies the strength of the interaction between the molecule and the metal center. researchgate.net This is crucial for understanding the stability of the resulting complex or surface modification.

For thiol-gold interactions, computational studies have been instrumental in understanding the nature of the Au-S bond, which is fundamental to the stability of SAMs on gold surfaces. researchgate.netnih.gov The binding energy of thiols to gold surfaces is a key parameter that can be computationally estimated.

Illustrative Calculated Binding Energies for Thiol Adsorption on a Gold (111) Surface

| System | Binding Energy (kcal/mol) |

|---|---|

| Methanethiol on Au(111) | ~30-40 |

Note: These are typical ranges found in computational studies and are for illustrative purposes.

Elucidation of Reaction Mechanisms via Computational Chemistry (e.g., Arylation Reactions of Thiols)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For reactions involving this compound, such as the arylation of the thiol group, DFT calculations can be employed to:

Map the potential energy surface of the reaction.

Identify the structures of reactants, intermediates, transition states, and products.

Calculate the activation energies for different possible reaction pathways, allowing for the determination of the most likely mechanism.

For instance, computational studies on the metal-free arylation of thiols with diaryliodonium salts have elucidated the reaction mechanism, demonstrating an inner-sphere pathway involving the formation of an Ar2I(SR) intermediate followed by reductive elimination. chemrxiv.org Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Advanced Applications and Prospective Research Directions for 8 Pyridin 4 Yl Octane 1 Thiol in Materials Science

Integration into Molecular Electronics and Device Architectures

The integration of single molecules into electronic circuits is a cornerstone of next-generation computing and sensing technologies. 8-(Pyridin-4-yl)octane-1-thiol is a promising candidate for such applications due to its defined length, electronic properties conferred by the pyridine (B92270) terminus, and robust anchoring to electrode surfaces via the thiol group.

The foundation of molecular electronics lies in the creation of stable and reproducible molecular junctions, typically in a metal-molecule-metal configuration. Self-assembly is a key technique for fabricating these junctions, where this compound molecules spontaneously form a densely packed monolayer on a gold substrate. The thiol group ensures a strong chemical bond with the gold, while the pyridine head group can interact with a second electrode, often a scanning tunneling microscope (STM) tip or a deposited metal layer, to complete the junction.

The quality of the SAM is paramount for device performance and is influenced by factors such as solvent choice and assembly time. The characterization of these molecular junctions is typically performed using techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) to probe the structural and electrical properties of the monolayer at the nanoscale.

Key Research Findings on Pyridine-Terminated Alkanethiol SAMs:

| Parameter | Observation | Significance |

| Solvent Effects | The choice of solvent during self-assembly significantly impacts the order and defect density of the resulting monolayer. | Optimization of solvent systems is crucial for fabricating high-quality, reproducible molecular electronic devices. |

| Alkyl Chain Length | The length of the alkane chain influences the thickness of the monolayer and the tunneling barrier for charge transport. | Provides a mechanism to tune the electrical resistance of the molecular junction. |

| Head Group Interaction | The pyridine head group's orientation and interaction with the top electrode affect the overall conductance of the junction. | The nitrogen lone pair in the pyridine ring can coordinate with metal electrodes, influencing the contact resistance. |

| Structural Ordering | STM studies reveal that pyridine-terminated thiols can form highly ordered domains on gold surfaces. | Well-ordered monolayers are essential for achieving uniform device performance and minimizing leakage currents. |

This table presents generalized findings for pyridine-terminated alkanethiols, as specific data for this compound is limited.

Charge transport through molecular junctions can occur via several mechanisms, primarily through-bond tunneling, hopping, and resonant tunneling. For a molecule like this compound, with its saturated alkyl chain, off-resonant tunneling is the dominant mechanism for charge transport over shorter distances. The rate of tunneling is exponentially dependent on the length of the molecule.

The terminal pyridine group plays a crucial role in modulating charge transport. The energy levels of the pyridine ring, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can influence the tunneling barrier height. Furthermore, the ability of the pyridine nitrogen to be protonated or to coordinate with metal ions offers a pathway to gate the conductance of the molecular junction, a key requirement for creating molecular transistors.

Recent studies on similar molecules have shown that the conductance can be switched by controlling the protonation state of the pyridine ring, effectively turning the molecular junction "on" or "off." This behavior is critical for the development of molecular switches and memory elements.

Catalytic Applications and Design of Heterogeneous Catalysts

The functional pyridine head group of this compound makes it an excellent candidate for applications in catalysis, where it can act as a ligand to immobilize and stabilize catalytic metal centers on a solid support.

In heterogeneous catalysis, the support material plays a vital role in the activity, selectivity, and stability of the catalyst. By forming a SAM on a support material (e.g., gold nanoparticles), this compound can create a surface with well-defined coordination sites for catalytic metal ions or nanoparticles. The pyridine moieties act as ligands, binding to metal centers and preventing their aggregation, which is a common cause of catalyst deactivation.

This approach allows for the creation of "single-site" heterogeneous catalysts, where each catalytic center is isolated and has a uniform chemical environment. This leads to higher selectivity and allows for a more fundamental understanding of the catalytic reaction mechanism.

Potential Catalytic Systems Utilizing this compound SAMs:

| Metal Center | Potential Catalytic Reaction | Advantage of Pyridine Ligand |

| Palladium (Pd) | C-C coupling reactions (e.g., Suzuki, Heck) | Stabilizes Pd nanoparticles, preventing leaching and agglomeration. |

| Gold (Au) | Oxidation of alcohols and CO | The pyridine can modify the electronic properties of the Au nanoparticles, enhancing their catalytic activity. |

| Copper (Cu) | "Click" chemistry (azide-alkyne cycloaddition) | Provides a well-defined platform for immobilizing Cu(I) catalysts. |

| Rhodium (Rh) | Hydroformylation | The pyridine ligand can influence the regioselectivity of the reaction. |

This table is based on the known catalytic activities of these metals and the coordinating properties of pyridine.

The microenvironment created by the SAM of this compound can significantly influence the selectivity and efficiency of a catalytic reaction. The length and packing of the alkyl chains can create steric hindrance, favoring the formation of certain products over others (shape selectivity).

Furthermore, the electronic properties of the pyridine ring can be tuned, for example, by introducing substituents, which in turn can modify the electronic properties of the coordinated metal center and its catalytic activity. The ability to control the local environment of the catalytic site at the molecular level is a powerful tool for designing highly efficient and selective heterogeneous catalysts.

Surface Patterning and Lithography Utilizing Self-Assembled Monolayers

The spontaneous formation of ordered monolayers by this compound can be harnessed for bottom-up fabrication of nanoscale patterns on surfaces. Techniques like microcontact printing (µCP) and dip-pen nanolithography (DPN) utilize SAMs as molecular inks to create patterns with high resolution.

In µCP, an elastomeric stamp is "inked" with a solution of this compound and then brought into contact with a substrate, transferring the molecules to the surface in a pattern defined by the stamp. These patterned SAMs can then act as resists for etching, allowing for the creation of patterned metal structures. Alternatively, the functional pyridine head groups can be used to selectively bind nanoparticles or biomolecules to the patterned areas, creating functional surfaces with controlled architectures.

The ability to create chemically patterned surfaces is crucial for a wide range of applications, including the fabrication of biosensors, microfluidic devices, and high-density data storage media. The versatility of this compound, with its robust anchoring and functional head group, makes it a valuable tool in the nanofabrication toolbox.

Development of Chemical Sensors for Specific Analytes (excluding biological)

The unique molecular structure of this compound, featuring a sulfur head group for robust anchoring to noble metal surfaces and a terminal pyridine ring, makes it a highly promising candidate for the development of chemical sensors for specific non-biological analytes. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate effectively with various metal ions. This property is central to its application in detecting environmental pollutants, particularly heavy metal ions.

Research into pyridine-based thiol ligands has demonstrated their strong affinity and selectivity for heavy metals. Studies have shown that pyridine-thiol compounds can effectively bind and precipitate divalent metal ions such as copper (Cu²⁺) and cadmium (Cd²⁺) from aqueous solutions with high efficiency. For instance, a pyridine-based thiol ligand was reported to reduce a 50.00 ppm copper solution to below 0.00093 ppm and a 50.00 ppm cadmium solution to 0.06 ppm uky.eduresearchgate.netuky.edu. Self-assembled monolayers (SAMs) of this compound on gold or silver substrates can harness this capability for sensor applications. When the SAM-functionalized surface is exposed to a solution containing heavy metal ions, the coordination of these ions to the pyridine moieties alters the physicochemical properties of the surface, such as its electrical impedance, capacitance, or refractive index. These changes can be transduced into a measurable signal using techniques like electrochemical impedance spectroscopy (EIS) or surface plasmon resonance (SPR).

Theoretical studies have further illuminated the strong interactions possible between pyridine-terminated SAMs and metal atoms. Density functional theory (DFT) calculations investigating the interaction of palladium (Pd) atoms with a pyridine-terminated SAM surface revealed a significant binding affinity, highlighting the crucial role of the functional pyridine group in metal nucleation and binding nih.gov. This suggests the potential for developing highly sensitive sensors for platinum group metals.

The application of pyridine in localized surface plasmon resonance (LSPR) sensing has also been explored. The chemisorption of pyridine onto single gold nanorods leads to a detectable shift in the LSPR peak, indicating a change in the local refractive index rsc.org. By functionalizing a gold surface with this compound, a sensor array could be designed for detecting analytes that interact with the pyridine group. Furthermore, the ordered structure of the SAM can create a well-defined surface for detecting volatile organic compounds (VOCs) through weak intermolecular interactions that perturb the monolayer's properties, which could be monitored by highly sensitive photoionization detectors (PID) ionscience.com.

Table 1: Potential Analytes and Sensing Mechanisms for this compound Based Sensors

| Target Analyte | Sensing Principle | Transduction Method | Key Molecular Interaction |

|---|---|---|---|

| Heavy Metal Ions (e.g., Cu²⁺, Cd²⁺, Pd²⁺) | Coordination Binding | Electrochemical (EIS, CV), Optical (SPR) | Lewis acid-base interaction between metal ion and pyridine nitrogen |

| Volatile Organic Compounds (VOCs) | Surface Adsorption | Photoionization Detection (PID), Quartz Crystal Microbalance (QCM) | van der Waals forces, dipole-dipole interactions with the SAM surface |

| Metal Nanoparticles | Surface Adsorption/Nucleation | Localized Surface Plasmon Resonance (LSPR) | Direct interaction with pyridine moieties, altering local refractive index |

Future Research Challenges and Opportunities

The performance and reliability of devices based on this compound SAMs are critically dependent on the structural quality and long-term stability of the monolayer. A primary challenge is the formation of highly ordered, densely packed films that can withstand operational conditions over extended periods. Several strategies are being explored to address this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.